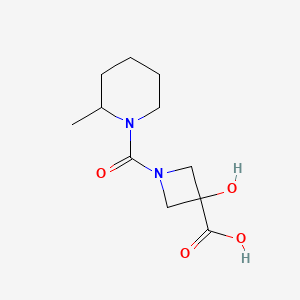![molecular formula C18H22N2O3 B7437630 [4-[3-(2-Methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol](/img/structure/B7437630.png)
[4-[3-(2-Methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[3-(2-Methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPMP and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
MPMP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPMP has been studied for its effects on dopamine receptors and its potential as a treatment for Parkinson's disease. In pharmacology, MPMP has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, MPMP has been studied for its potential as a scaffold for the development of new drugs.
Wirkmechanismus
The mechanism of action of MPMP is not fully understood, but it is believed to involve the modulation of dopamine receptors. MPMP has been shown to bind to dopamine receptors and increase dopamine release, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
MPMP has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine receptors, the inhibition of acetylcholinesterase, and the reduction of oxidative stress. These effects may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
MPMP has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on MPMP, including the development of new drugs based on its scaffold, the investigation of its potential as a treatment for Parkinson's disease, and the exploration of its potential as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of MPMP and its effects on various biological systems.
Conclusion
In conclusion, MPMP is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure MPMP, making it suitable for scientific research applications. MPMP has been studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry, and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, there are also several future directions for research on MPMP that may lead to new therapeutic applications and drug development.
Synthesemethoden
The synthesis of MPMP involves a multi-step process that includes the reaction of 2-methoxyphenol with piperidine, followed by the reaction of the resulting compound with 3-chloro-4-(pyridin-3-yl)benzaldehyde. The final step involves the reduction of the resulting compound to produce MPMP. This process has been optimized to produce high yields of pure MPMP, making it suitable for scientific research applications.
Eigenschaften
IUPAC Name |
[4-[3-(2-methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-17-6-2-3-7-18(17)23-15-5-4-10-20(12-15)16-8-9-19-11-14(16)13-21/h2-3,6-9,11,15,21H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIRBOGNABWWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCCN(C2)C3=C(C=NC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-(2-Methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)


![tert-butyl 4-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B7437597.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-cyclobutyloxybenzamide](/img/structure/B7437600.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide](/img/structure/B7437608.png)
![N-[(2S)-1-(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-hydroxy-1-oxopropan-2-yl]-4-fluorobenzamide](/img/structure/B7437611.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7437617.png)
![N-[4-(difluoromethoxy)phenyl]-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7437637.png)
![Tert-butyl 3-[2-[(1-oxidopyridin-1-ium-3-yl)amino]-2-oxoethoxy]azetidine-1-carboxylate](/img/structure/B7437641.png)
![2-(2-methylpropyl)-5-[2-(5-methyl-1,4-thiazepan-4-yl)-2-oxoethyl]-1H-pyrazol-3-one](/img/structure/B7437650.png)
![1-[3,3-Bis(hydroxymethyl)pyrrolidin-1-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B7437659.png)